3-Methoxyquinoline-7-carboxylic acid

カタログ番号 B6356234

CAS番号:

2241594-60-3

分子量: 203.19 g/mol

InChIキー: MTZZUWVIXUPXIM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

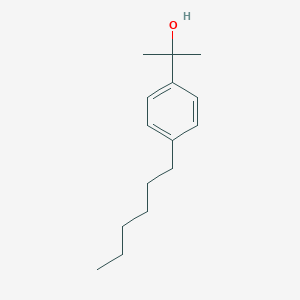

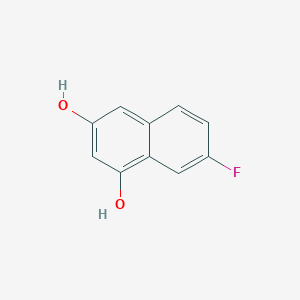

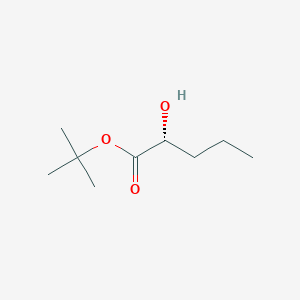

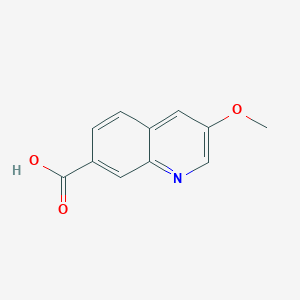

3-Methoxyquinoline-7-carboxylic acid is an organic compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 .

Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The domino reaction technique for the synthesis of spiropyrroloquinolines was performed between anilinosuccinimide derivatives and α-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The structure is a combination of a methoxy group (OCH3), a quinoline group, and a carboxylic acid group (COOH) .Chemical Reactions Analysis

The reaction of the [RuCl2 (PPh3)3] complex with 8-hydroxy-2-methyl-quinoline-7-carboxylic acid has been performed . Mixing the ruthenium(II) complex with the ligand in methanol leads to the [Ru(PPh3)2 (C10H8NO3)2] complex with a good yield .Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at room temperature . It has a molecular weight of 203.19 .科学的研究の応用

Synthesis and Chemical Utility

- Cannizzaro Reaction and Synthetic Utility : The Cannizzaro reaction of 2-chloro-3-formylquinolines, including methoxylation to produce 2-methoxyquinoline derivatives, demonstrates the compound's utility in synthesizing 2-acetylfuro[2,3-b]quinolines, which are analogues of alkaloids. This synthesis route highlights its significance in organic chemistry and potential applications in developing pharmacologically active molecules (Kumar, Shankar, & Rajendran, 2012).

Antibacterial Activity

- Antibacterial Drugs Against Respiratory Pathogens : Novel derivatives of 3-methoxyquinoline with substituted aminohexahydropyrano[3,4-c]pyrrol-2(3 H)-yl at the C-7 position exhibited potent in vitro antibacterial activity against respiratory pathogens. This includes efficacy against quinolone-resistant strains, indicating its potential as a template for developing new antibacterial agents for respiratory infections (Odagiri et al., 2018).

Anticancer Activity

- Anticancer Compounds : The synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones has demonstrated anticancer activity against specific cancer cell lines, suggesting the compound's utility in developing new therapeutic agents. This innovative methodology allowed for the creation of compounds with potential efficacy in treating cancer, showcasing the 3-methoxyquinoline derivative's role in medicinal chemistry (Paterna et al., 2020).

Herbicidal Potential

- Herbicidal Applications : The synthesis and testing of 8-Methoxyquinoline-5-Amino Acetic Acid revealed its efficacy as a herbicide, indicating the broader chemical utility of 3-methoxyquinoline derivatives in agricultural applications. This demonstrates the compound's potential in contributing to the development of new herbicidal agents (A. E., Oke, & O., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-methoxyquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZZUWVIXUPXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

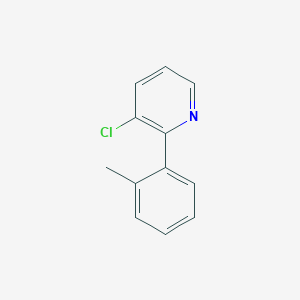

3-Chloro-2-(o-tolyl)pyridine

2379321-40-9

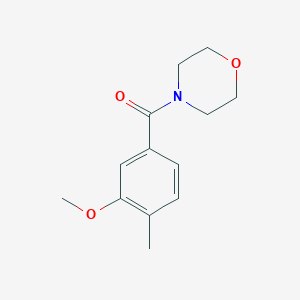

(3-Methoxy-4-methylphenyl)(morpholino)methanone

1090509-26-4

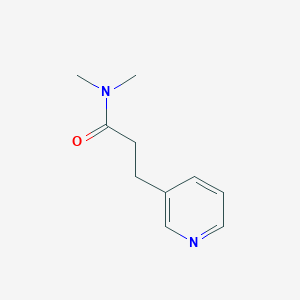

N,N-Dimethyl-3-(pyridin-3-yl)-propanamide

55314-14-2

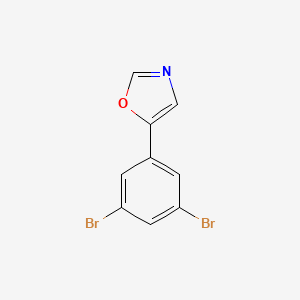

5-(3,5-dibromophenyl)oxazole

2024443-64-7